

Ozarelix: A Technical Guide to its Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozarelix is a fourth-generation, linear decapeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] By competitively blocking this receptor in the anterior pituitary gland, Ozarelix inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mode of action leads to a rapid reduction in testosterone levels in males, making it a compound of significant interest for hormone-dependent conditions, particularly prostate cancer.[1][2] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of Ozarelix, intended for researchers and professionals in the field of drug development.

Peptide Structure and Chemical Properties

Ozarelix is a highly modified decapeptide with the following amino acid sequence: Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH2.[3] Its structure incorporates several non-standard amino acids and modifications to enhance its potency and stability.

Table 1: Chemical and Physical Properties of Ozarelix



| Property | Value | Source |
|-------------------|---|-----------|
| Molecular Formula | C72H96CIN17O14 | [2][3][4] |
| Molecular Weight | 1459.1 g/mol | [3][4] |
| Monoisotopic Mass | 1457.7011185 Da | [3][5] |
| IUPAC Name | N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-homocitrullyl-L-norleucyl-L-arginyl-L-prolyl-D-alaninamide | [3] |
| CAS Number | 295350-45-7 | [3][4] |
| Solubility | Soluble in DMSO | [6] |
| Appearance | Powder | [7] |

Experimental Protocols

The synthesis and purification of **Ozarelix**, like other synthetic peptides, typically involve solid-phase peptide synthesis (SPPS) followed by high-performance liquid chromatography (HPLC) for purification.

Table 2: Experimental Methodologies



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| Experiment | Protocol |
|--------------|--|
| Synthesis | Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu strategy: 1. Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Amino Acid Coupling: The C-terminal amino acid (D-Alanine) is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. Each coupling step is followed by washing to remove excess reagents. 3. Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF. 4. Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride. 5. Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). 6. Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, washed, and then lyophilized to obtain a powder. |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): 1. Column: A C18 stationary phase column is typically used. 2. Mobile Phase: A gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%), is used for elution. 3. Detection: The peptide is detected by UV absorbance, typically at 220 nm and 280 nm. 4. Fraction Collection: Fractions containing |



| Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the peptide's structure and sequence by analyzing the chemical shifts and correlations of the amino | | the purified peptide are collected, pooled, and lyophilized. |
|--|------------------|--|
| acia residues. | Characterization | Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the peptide's structure and sequence by analyzing |

Mechanism of Action and Signaling Pathways

Ozarelix functions as a competitive antagonist of the GnRH receptor.[1] This interaction initiates a cascade of events that ultimately leads to apoptosis in certain cancer cells.

GnRH Antagonist Signaling Pathway



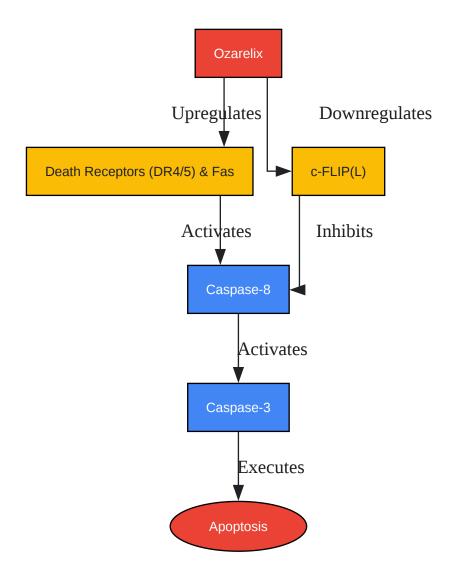
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Caption: **Ozarelix** blocks the GnRH receptor, leading to reduced testosterone and inducing apoptosis in prostate cancer cells.

Apoptosis Induction Pathway in Prostate Cancer Cells



In addition to its systemic hormonal effects, **Ozarelix** has been shown to directly induce apoptosis in hormone-refractory prostate cancer cells.[8][9] This process involves the activation of the extrinsic apoptosis pathway.



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Caption: **Ozarelix** induces apoptosis via upregulation of death receptors and downregulation of c-FLIP(L), leading to caspase activation.

Studies have demonstrated that **Ozarelix** treatment leads to an accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis through caspase-8-dependent activation of caspase-3.[8][9] This is associated with the downregulation of the anti-apoptotic protein c-FLIP(L) and an increased expression and activity of the death receptors DR4/5 and Fas.[8][9]



This sensitization of cancer cells to apoptosis highlights a direct anti-tumor effect of **Ozarelix** independent of testosterone deprivation.

Conclusion

Ozarelix is a potent GnRH antagonist with a well-defined structure and mechanism of action. Its ability to rapidly suppress testosterone levels and directly induce apoptosis in cancer cells makes it a valuable tool for research and a promising candidate for the development of new cancer therapies. The detailed information on its chemical properties and the experimental protocols provided in this guide serves as a comprehensive resource for scientists and researchers working with this peptide. Further investigation into its signaling pathways may uncover additional therapeutic applications.

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